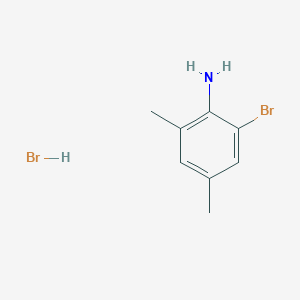
2-Bromo-4,6-dimethylaniline hydrogen bromide
Cat. No. B3345125
Key on ui cas rn:
101703-31-5
M. Wt: 280.99 g/mol
InChI Key: NYHBQMSSIQBZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04620025
Procedure details


A 1 1, 3-necked round-bottom flask, equipped with an overhead stirrer, thermometer, and addition funnel was placed in a heating mantle and charged with 2,4-dimethylaniline (60 g, 0.495 mol), propionic acid (450 ml) and water (2 ml). Rapid stirring was initiated as a solution of bromine (93 g, 0.582 mol) in propionic acid (50 ml) was added over 5 minutes. The resulting slurry was stirred at 85°-90° C. for 40 minutes while monitoring the progress of the reaction by high pressure liquid chromatography (HPLC). After cooling to ambient temperature, ethylene was bubbled through the mixture to discharge the color. After cooling to 10° C. and a 15 minute age, the mixture was filtered. The product was washed with chilled propionic acid (150 ml) then hexane (400 ml) added portionwise. The white to cream colored solid was air dried with final drying accomplished under vacuum. The Compound 1a was obtained as a fine white powder.





Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[NH2:4].O.[Br:11]Br>C(O)(=O)CC>[BrH:11].[Br:11][C:5]1[CH:6]=[C:7]([CH3:9])[CH:8]=[C:2]([CH3:1])[C:3]=1[NH2:4] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(N)C=CC(=C1)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CC)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
93 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CC)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Rapid stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 1 1, 3-necked round-bottom flask, equipped with an overhead stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
thermometer, and addition funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added over 5 minutes
|
|
Duration
|
5 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting slurry was stirred at 85°-90° C. for 40 minutes
|
|
Duration
|
40 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the progress of the reaction by high pressure liquid chromatography (HPLC)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
ethylene was bubbled through the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 10° C. and a 15 minute age
|
|
Duration
|
15 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The product was washed with chilled propionic acid (150 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
hexane (400 ml) added portionwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with final drying
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Br.BrC1=C(N)C(=CC(=C1)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
